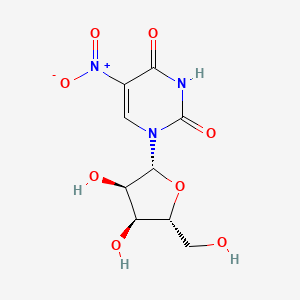![molecular formula C11H13ClN2 B13094057 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is an organic compound belonging to the class of benzazepines These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted benzazepine derivatives.
科学的研究の応用
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
8,9-Dichloro-2,3,4,5-Tetrahydro-1H-benzo[c]azepine: This compound shares a similar benzazepine core structure but has additional chlorine substituents.
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Another benzazepine derivative with a slightly different ring fusion pattern.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-4-10-2-1-5-13-8-11(10)6-9;/h3-4,6,13H,1-2,5,8H2;1H |
InChIキー |
ZCBJPMDHWOVFSN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CNC1)C=C(C=C2)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
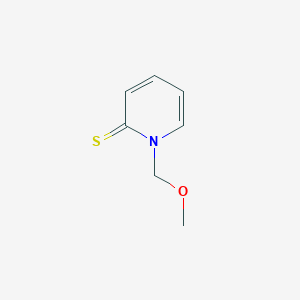

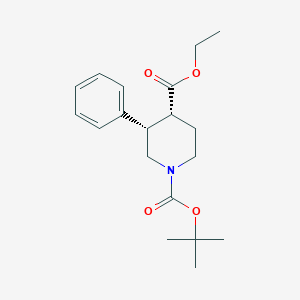
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
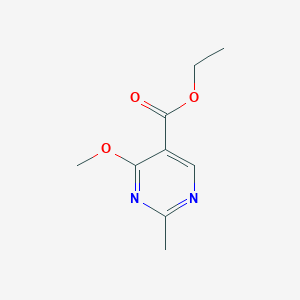
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
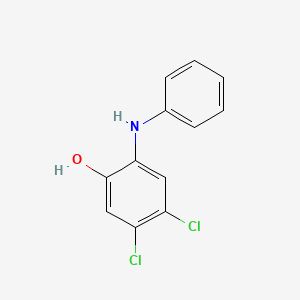
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
